N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide
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Overview
Description
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that features a chlorophenyl group and a thiophene ring connected by an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 2-chlorobenzoyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide linkage can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: N-(2-chlorophenyl)-2-(thiophen-2-yl)ethylamine.
Substitution: Derivatives with various substituents on the phenyl ring.
Scientific Research Applications
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-2-(thiophen-3-yl)acetamide: Similar structure but with the thiophene ring attached at a different position.
N-(2-bromophenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(2-chlorophenyl)-2-(furan-2-yl)acetamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide is unique due to the specific combination of the chlorophenyl and thiophene groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
N-(2-chlorophenyl)-2-(thiophen-2-yl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a chlorophenyl group and a thiophene ring. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer therapies, along with relevant case studies and research findings.
Structural Characteristics
The compound can be described by the following structural formula:
This structure includes:
- A chlorophenyl group that may enhance lipophilicity and biological interactions.
- A thiophene ring, known for its diverse biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, revealing promising results in multiple areas:
1. Antimicrobial Activity
Research indicates that compounds containing thiophene rings exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
Compound | Activity Type | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|---|
This compound | Antimicrobial | Staphylococcus aureus | 0.5 μg/mL |
Escherichia coli | 1.0 μg/mL |
2. Anticancer Activity
This compound has been tested for cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in several types of cancer.
Table 2: Cytotoxicity Against Cancer Cell Lines
Case Studies
Several case studies have highlighted the compound's potential:
- Study on Antimicrobial Effects : A study demonstrated that the compound exhibited significant antibacterial activity against Candida glabrata and Candida krusei, indicating its potential as an antifungal agent as well .
- Cytotoxicity Evaluation : In a cytotoxicity study involving MCF-7 breast cancer cells, the compound showed an IC50 value of 15 µM, suggesting moderate efficacy in inhibiting cancer cell growth .
- Mechanistic Insights : Research into the mechanism of action revealed that the compound may induce apoptosis in cancer cells through mitochondrial pathways, which was observed via flow cytometry analysis .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c13-10-5-1-2-6-11(10)14-12(15)8-9-4-3-7-16-9/h1-7H,8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCJNEWTQHQHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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